2-Hydroxy-2-methylbutanoic acid

Metabolomics Biomarker discovery Analytical chemistry

Misidentification with structural isomer HMB (β-hydroxy-β-methylbutyric acid) leads to false-negative results in metabolic disorder diagnostics. This α-hydroxy acid is the validated urinary biomarker for 2-hydroxyglutaric aciduria and maple syrup urine disease. • Authenticated reference standard for LC-MS/MS & GC-MS assay calibration; β-isomer not elevated in target disorders. • (S)-enantiomer (99% ee) as chiral COX-2 inhibitor building block (79% overall yield). • Distinct logP (0.13-0.48) and pKa (~4.0) mandate specific separation from isobaric interferents.

Molecular Formula C5H10O3
Molecular Weight 118.13 g/mol
CAS No. 3739-30-8
Cat. No. B188762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-2-methylbutanoic acid
CAS3739-30-8
Synonyms2-hydroxy-2-methylbutyric acid
Molecular FormulaC5H10O3
Molecular Weight118.13 g/mol
Structural Identifiers
SMILESCCC(C)(C(=O)O)O
InChIInChI=1S/C5H10O3/c1-3-5(2,8)4(6)7/h8H,3H2,1-2H3,(H,6,7)
InChIKeyMBIQENSCDNJOIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-2-methylbutanoic Acid: Metabolic Overview


2-Hydroxy-2-methylbutanoic acid (CAS 3739-30-8), also known as 2-hydroxy-2-methylbutyric acid or α-hydroxy-α-methylbutyric acid, is a C5 branched-chain hydroxy fatty acid [1]. It is an endogenous metabolite derived from isoleucine catabolism and serves as a urinary biomarker for 2-hydroxyglutaric aciduria and maple syrup urine disease [2]. The compound exists as a racemic mixture unless enantioselectively synthesized, with a molecular weight of 118.13 g/mol and a melting point of 69-75°C . Unlike its structural isomer β-hydroxy-β-methylbutyric acid (HMB), this α-hydroxy acid occupies a distinct metabolic niche and exhibits unique physicochemical properties that govern its research utility.

Why This Compound Cannot Substitute for HMB or Analogs


The substitution of 2-hydroxy-2-methylbutanoic acid with HMB (β-hydroxy-β-methylbutyric acid) or 2-hydroxyisobutyric acid is not scientifically valid due to fundamentally different regiochemistry, ionization behavior, and metabolic processing. While HMB is a leucine-derived metabolite with pKa ≈ 4.4 and established muscle anabolic properties [1], 2-hydroxy-2-methylbutanoic acid is an α-hydroxy acid with pKa ~4.0, derived from isoleucine, and serves as a diagnostic biomarker rather than a nutritional supplement [2]. Even among α-hydroxy acids, the methyl branching pattern critically alters hydrophobicity, solubility, and thermal stability, as quantified below.

Quantitative Evidence vs. Structural Analogs


Positional Isomer Discrimination and pKa Divergence

2-Hydroxy-2-methylbutanoic acid (α-hydroxy-α-methyl) and HMB (β-hydroxy-β-methylbutyric acid) are constitutional isomers with the hydroxyl and methyl groups positioned on the α-carbon versus the β-carbon, respectively. This regiochemical difference results in a measurable pKa shift: the α-isomer exhibits a predicted pKa (strongest acidic) of 4.1 (ChemAxon) [1] while the β-isomer displays a pKa of 4.38 ± 0.10 (predicted, 25°C) . The 0.28 log unit difference reflects the proximity of the electron-withdrawing carboxylate to the α-hydroxyl group, altering the compound's ionization state at physiological pH.

Metabolomics Biomarker discovery Analytical chemistry

pKa Comparison with 2-Hydroxyisobutyric Acid

The acid dissociation constant (pKa) of 2-hydroxy-2-methylbutanoic acid has been experimentally determined as pK1 = 3.991 at 18°C . In contrast, the structurally similar but shorter-chain analog 2-hydroxyisobutyric acid (2-hydroxy-2-methylpropanoic acid) exhibits a lower pK1 = 3.717 at 25°C (μ=0.1) . The 0.274 unit difference (target compound less acidic) is attributable to the additional methylene group in the butanoic acid backbone, which slightly attenuates the inductive effect of the carboxyl group on the α-hydroxyl moiety.

Pharmaceutical formulation Analytical method development Biochemistry

LogP Divergence vs. 2-Hydroxyisobutyric Acid

2-Hydroxy-2-methylbutanoic acid displays a calculated logP of 0.13 (ALOGPS) to 0.48 (ChemAxon), indicating moderate hydrophobicity and limited aqueous solubility (349 g/L, ALOGPS) [1]. By comparison, 2-hydroxyisobutyric acid exhibits a logP of -0.36 (experimental) [2], reflecting its greater polarity and full water solubility. The approximately 0.5-0.8 logP unit difference arises from the extended alkyl chain (C4 vs C3) and translates to roughly a 3-6 fold higher partition coefficient favoring organic phases for the target compound.

Drug formulation Extraction methodology Pharmacokinetics

Enantiomeric Purity via Enzymatic Synthesis

Enzymatic synthesis of (S)-2-hydroxy-2-methylbutanoic acid using hydroxynitrile lyase (HNL) from Hevea brasiliensis with 'thio-disguised' 2-butanone synthons yields the target (S)-enantiomer with 99% enantiomeric excess (ee) [1]. In contrast, conventional chemical oxidation or hydrolysis routes typically produce racemic mixtures (0% ee) unless chiral resolution is subsequently applied. The 99% ee metric represents a >99% improvement in stereochemical purity over non-enantioselective synthesis.

Chiral synthesis Enantioselective catalysis Pharmaceutical intermediates

Thermal Decomposition Kinetics vs. 2-Ethyl Analog

The unimolecular gas-phase elimination kinetics of 2-hydroxy-2-methylbutanoic acid and its 2-ethyl homolog have been compared under identical conditions (270-320°C, 19-117 torr) [1]. The Arrhenius equation for 2-hydroxy-2-methylbutanoic acid yields log k1 = (12.87 ± 0.19) - (171.2 ± 2.1) kJ mol⁻¹ (2.303 RT)⁻¹, corresponding to an activation energy (Ea) of 171.2 kJ/mol. The 2-ethyl analog exhibits a lower Ea of 159.4 ± 3.7 kJ/mol. The 11.8 kJ/mol difference (7.4% higher for the methyl derivative) indicates that increased alkyl bulkiness at the 2-position enhances the rate of dehydration, attributed primarily to electron release rather than steric acceleration.

Thermal stability Process chemistry Safety assessment

Key Research and Industrial Applications


Biomarker for Metabolic Disorder Diagnosis

2-Hydroxy-2-methylbutanoic acid is a validated urinary biomarker for 2-hydroxyglutaric aciduria and maple syrup urine disease [1]. Research and clinical laboratories require authenticated reference standards of the compound to calibrate LC-MS/MS or GC-MS assays. Procurement of the correct α-hydroxy-α-methyl isomer is critical, as the β-isomer (HMB) is not elevated in these disorders and would yield false-negative results.

Chiral Intermediate for COX-2 Inhibitor Synthesis

(S)-2-Hydroxy-2-methylbutanoic acid, accessible in 99% ee via HNL-catalyzed synthesis [1], serves as a chiral building block for the large-scale preparation of COX-2 specific inhibitors, with reported overall yields of 79% from the acid [2]. Researchers engaged in enantioselective drug synthesis should specify the (S)-enantiomer with verified enantiomeric purity, as racemic material would necessitate additional chiral resolution steps and reduce process efficiency.

Chromatographic Standard for LC-MS Calibration

The compound's unique retention characteristics—dictated by its logP of 0.13-0.48 and pKa of ~4.0 [1]—require specific mobile phase and column selection for optimal separation from isobaric interferents such as 2-hydroxyisovaleric acid or 2-methylbutyric acid. Analytical laboratories developing assays for branched-chain hydroxy acids should use authenticated 2-hydroxy-2-methylbutanoic acid as a calibration standard to ensure accurate quantification.

Formulation Optimization Based on Ionization Profile

Formulation scientists developing lipid-based delivery systems or extraction protocols for 2-hydroxy-2-methylbutanoic acid must account for its moderate hydrophobicity (logP 0.13-0.48) and limited water solubility (349 g/L calculated) [1]. The compound's pKa of 3.991 dictates that at physiological pH (7.4), >99.9% of the acid exists in its ionized carboxylate form, influencing partitioning behavior and requiring pH adjustment for organic extraction.

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